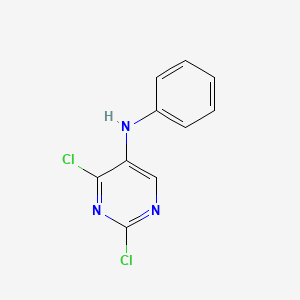
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine
概要
説明
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine is a chemical compound belonging to the class of pyrimidines, which are aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group attached to the nitrogen atom at position 5 of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine typically involves the reaction of 2,4-dichloropyrimidine with aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by the aniline group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, phosphine ligands.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and other anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of (2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,5-Dichloro-N-(2-isopropylsulfonyl)phenylpyrimidin-4-amine: Used as an intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors.
2,4-Dichloro-5-methylpyrimidine: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
(2,4-Dichloro-pyrimidin-5-yl)-phenyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of complex molecules makes it valuable in medicinal chemistry and industrial applications.
特性
分子式 |
C10H7Cl2N3 |
|---|---|
分子量 |
240.09 g/mol |
IUPAC名 |
2,4-dichloro-N-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-9-8(6-13-10(12)15-9)14-7-4-2-1-3-5-7/h1-6,14H |
InChIキー |
AHDKVOVFUZFIBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













